Farglitazar

Description

Farglitazar is an L-tyrosine derived and peroxisome proliferator-activated receptor (PPAR) agonist with hypoglycemic and lipid lowering activity. Farglitazar shows greater selectivity over PPARgamma than PPARalpha. This agent is developed for the treatment of hepatic fibrosis.

FARGLITAZAR is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a non-thiazolidinedione insulin sensitiser and PPARgamma agonist

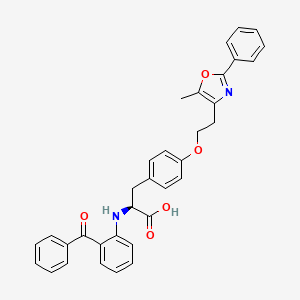

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O5/c1-23-29(36-33(41-23)26-12-6-3-7-13-26)20-21-40-27-18-16-24(17-19-27)22-31(34(38)39)35-30-15-9-8-14-28(30)32(37)25-10-4-2-5-11-25/h2-19,31,35H,20-22H2,1H3,(H,38,39)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCHHVUQYRMYLW-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047310 | |

| Record name | Farglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196808-45-4 | |

| Record name | Farglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196808-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3433GY7132 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Farglitazar: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farglitazar (also known as GI262570) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[1][2] Developed by GlaxoSmithKline, Farglitazar was investigated as a therapeutic agent for type 2 diabetes and hepatic fibrosis.[1][3] Although its clinical development was ultimately discontinued, the study of Farglitazar has contributed significantly to the understanding of PPARγ agonism and the design of insulin-sensitizing drugs.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Farglitazar, tailored for a scientific audience.

Discovery and Development

The discovery of Farglitazar emerged from research into non-thiazolidinedione (TZD) PPARγ agonists. The development of N-(2-benzoylphenyl)-L-tyrosine derivatives led to the identification of a series of potent antihyperglycemic and antihyperlipidemic agents, with Farglitazar being a prominent example. The rationale was to identify compounds with improved potency and selectivity for PPARγ, potentially offering better therapeutic outcomes for type 2 diabetes.

Farglitazar progressed to Phase III clinical trials for type 2 diabetes mellitus and Phase II trials for hepatic fibrosis. However, development was discontinued, in the case of hepatic fibrosis, due to a lack of demonstrated efficacy.

Quantitative Data Summary

The following tables summarize the available quantitative data for Farglitazar's biological activity. It is important to note that values can vary between different experimental setups.

| Parameter | Value | Receptor | Assay Type | Source |

| pKi | 8.94 | Human PPARγ | Radioligand Binding Assay | |

| pEC50 | 9.47 | Human PPARγ | Cell-based Transactivation Assay | |

| Ki | 132.3 ± 1.13 nM | Human PPARγ | Competitive Binding Assay |

Table 1: In Vitro Activity of Farglitazar

Synthesis

While the precise, proprietary, step-by-step synthesis protocol for Farglitazar is not publicly available, the scientific literature indicates that it is a derivative of L-tyrosine. The synthesis of analogous N-(2-benzoylphenyl)-L-tyrosine compounds generally involves the coupling of a protected L-tyrosine derivative with a substituted 2-aminobenzophenone moiety, followed by modifications to the tyrosine's phenolic hydroxyl group.

A generalized, representative synthetic workflow for compounds of this class is depicted below. This is an illustrative example and not the specific protocol for Farglitazar.

Mechanism of Action and Signaling Pathway

Farglitazar exerts its effects by acting as a selective agonist for PPARγ. PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in several key metabolic processes.

The primary signaling pathway initiated by Farglitazar binding to PPARγ leads to:

-

Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature adipocytes. This increases the capacity for fatty acid uptake and storage in adipose tissue.

-

Insulin Sensitization: By activating PPARγ, Farglitazar enhances insulin sensitivity. This is achieved through the regulation of genes involved in glucose and lipid metabolism, such as those encoding for glucose transporters (e.g., GLUT4) and proteins involved in fatty acid metabolism. The activation of PPARγ in adipocytes is considered sufficient for systemic insulin sensitization.

-

Regulation of Adipokines: PPARγ activation influences the secretion of adipokines, such as increasing adiponectin levels, which has insulin-sensitizing effects, and decreasing the levels of pro-inflammatory cytokines like TNF-α.

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of Farglitazar are proprietary. However, the following sections describe representative, generalized methodologies for key experiments typically used to characterize PPARγ agonists.

PPARγ Competitive Binding Assay (Representative Protocol)

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the PPARγ ligand-binding domain (LBD).

Materials:

-

Recombinant human PPARγ-LBD

-

Fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of a known agonist)

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

Test compound (Farglitazar) and reference compound (e.g., Rosiglitazone)

-

Microplate reader capable of fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)

Methodology:

-

Prepare a series of dilutions of the test compound and reference compound in assay buffer.

-

In a microplate, add the PPARγ-LBD and the fluorescent ligand to each well.

-

Add the diluted test or reference compounds to the wells. Include control wells with no competitor.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow binding to reach equilibrium.

-

Measure the fluorescence polarization or TR-FRET signal using a microplate reader.

-

A decrease in the signal indicates displacement of the fluorescent ligand by the test compound.

-

Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

Cell-Based PPARγ Transactivation Assay (Representative Protocol)

This assay measures the ability of a compound to activate the transcriptional activity of PPARγ in a cellular context.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, CV-1)

-

Expression vector for full-length human PPARγ

-

Reporter vector containing a PPRE linked to a reporter gene (e.g., luciferase or β-galactosidase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (Farglitazar) and reference compound (e.g., Rosiglitazone)

-

Luminometer or spectrophotometer for reporter gene activity measurement

Methodology:

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-reporter vector.

-

Plate the transfected cells in a microplate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound or reference compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the activity of the reporter gene (e.g., luminescence for luciferase).

-

An increase in reporter gene activity indicates activation of PPARγ.

-

Calculate the EC50 value, which is the concentration of the test compound that produces 50% of the maximal response.

Conclusion

Farglitazar stands as a significant compound in the exploration of PPARγ agonists for the treatment of metabolic disorders. Although it did not reach the market, the research surrounding its discovery, synthesis, and mechanism of action has provided valuable insights for the field of drug development. Its potent and selective activation of PPARγ underscores the therapeutic potential of targeting this nuclear receptor. The data and methodologies presented in this guide offer a comprehensive technical resource for scientists and researchers working on PPARγ and related metabolic pathways.

References

Farglitazar: A Preclinical Overview of a PPARγ Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Farglitazar (also known as GI262570) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a member of the nuclear receptor superfamily, PPARγ is a key regulator of glucose and lipid metabolism, making it an attractive target for the treatment of type 2 diabetes mellitus.[3] Farglitazar progressed to Phase III clinical trials for this indication; however, its development was ultimately discontinued.[4] This guide provides a comprehensive overview of the available preclinical data for Farglitazar, focusing on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: PPARγ Activation

Farglitazar exerts its therapeutic effects by binding to and activating PPARγ.[1] Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the transcriptional regulation of genes involved in glucose and lipid homeostasis.

Signaling Pathway

The activation of PPARγ by Farglitazar initiates a cascade of molecular events that ultimately modulate gene expression. The diagram below illustrates this signaling pathway.

Quantitative Preclinical Data

While comprehensive quantitative preclinical data for Farglitazar is not extensively available in the public domain, the following tables summarize the key findings from published studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Receptor | Value | Cell Line | Assay Type |

| Selectivity | PPARγ vs. PPARα | ~1,000-fold | Not Specified | Not Specified |

| EC50 | PPARα | >1 µM | CV-1 | Transactivation Assay |

| EC50 | PPARγ | Potent Agonist | CV-1 | Transactivation Assay |

Note: A precise EC50 value for Farglitazar on PPARγ is not consistently reported in the available literature, though it is described as a "potent agonist". For context, similar dual PPARα/γ agonists have reported EC50 values for PPARγ in the low nanomolar range.

Table 2: In Vivo Pharmacodynamic Effects

| Species | Model | Treatment | Key Findings |

| Rat (Sprague-Dawley) | Normal | 20 mg/kg/day | Induced plasma volume expansion. |

| Mouse | db/db (Type 2 Diabetes Model) | Not Specified | Expected to reduce hyperglycemia and hypertriglyceridemia, similar to other PPARγ agonists. |

Note: Specific quantitative data on the effects of Farglitazar on glucose and triglyceride levels in the db/db mouse model are not detailed in the available literature.

Experimental Protocols

Detailed experimental protocols for Farglitazar are not fully published. However, based on studies of similar PPARγ agonists and the available information, the following methodologies are representative of the preclinical evaluation that Farglitazar would have undergone.

PPARγ Ligand Binding Assay (Fluorescence Polarization)

This assay is designed to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Objective: To quantify the binding affinity (Kd or IC50) of Farglitazar to the PPARγ LBD.

Principle: The assay is based on the principle of competitive binding. A fluorescently labeled PPARγ ligand (tracer) is incubated with the PPARγ LBD. The binding of the tracer to the large LBD molecule results in a high fluorescence polarization (FP) signal. When an unlabeled ligand like Farglitazar is added, it competes with the tracer for binding to the LBD, causing the tracer to be displaced. The displaced, freely rotating tracer results in a decrease in the FP signal.

Generalized Protocol:

-

Reagents: Purified recombinant human PPARγ LBD, a fluorescently labeled PPARγ ligand (e.g., a fluorescein-tagged agonist), assay buffer, and Farglitazar at various concentrations.

-

Procedure: a. In a microplate, combine the PPARγ LBD and the fluorescent tracer at optimized concentrations. b. Add Farglitazar at a range of concentrations to the wells. c. Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium. d. Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: The IC50 value, the concentration of Farglitazar that displaces 50% of the fluorescent tracer, is calculated by fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study in db/db Mice

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes, making it a standard model for evaluating the efficacy of anti-diabetic compounds.

Objective: To assess the in vivo efficacy of Farglitazar in improving glycemic control and lipid profiles.

Generalized Protocol:

-

Animals: Male db/db mice and their lean littermates (as controls) are used. Animals are typically acclimated for at least one week before the study begins.

-

Treatment: Farglitazar is formulated in a suitable vehicle and administered orally (e.g., by gavage) once daily for a specified duration (e.g., 14-28 days). A vehicle control group receives the formulation without the active compound.

-

Monitoring: Body weight and food/water intake are monitored regularly. Blood samples are collected at baseline and at various time points throughout the study to measure:

-

Fasting blood glucose

-

Plasma insulin

-

Plasma triglycerides

-

Plasma non-esterified fatty acids (NEFA)

-

-

Oral Glucose Tolerance Test (OGTT): An OGTT may be performed at the end of the study to assess improvements in glucose disposal.

-

Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle may be collected for analysis of gene expression of PPARγ target genes (e.g., aP2, CD36).

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical pharmacokinetics and interspecies scaling of ragaglitazar, a novel biliary excreted PPAR dual activator - PubMed [pubmed.ncbi.nlm.nih.gov]

Farglitazar Molecular Docking: A Technical Guide to in Silico Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of molecular docking studies involving Farglitazar, a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Farglitazar has been a subject of interest in drug development for its potential in treating metabolic diseases.[1][2] Molecular docking simulations are crucial in understanding the specific interactions between Farglitazar and its target protein, PPARγ, at the molecular level. This guide outlines the signaling pathway of PPARγ activation, a detailed experimental protocol for in silico docking, and a summary of the quantitative data derived from such studies.

Core Concepts: PPARγ Signaling Pathway

Farglitazar exerts its therapeutic effects by activating PPARγ, a ligand-activated transcription factor. The activation of PPARγ follows a well-defined signaling cascade, which ultimately leads to the regulation of gene expression involved in glucose and lipid metabolism.

Upon entering the cell, Farglitazar binds to the Ligand Binding Domain (LBD) of PPARγ, which is located in the cytoplasm. This binding event induces a conformational change in the receptor, leading to its activation. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The binding of the heterodimer to PPREs, along with the recruitment of co-activator proteins, initiates the transcription of genes that play critical roles in adipogenesis, lipid metabolism, and insulin sensitization.[3][4][5]

References

Farglitazar and Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farglitazar (GI262570) is a high-affinity, non-thiazolidinedione (TZD) agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a key regulator of adipogenesis, PPARγ activation is a critical step in the differentiation of preadipocytes into mature, lipid-storing adipocytes. This document provides a comprehensive technical overview of Farglitazar's mechanism of action in promoting adipocyte differentiation, detailed experimental protocols for studying these effects, and a summary of relevant quantitative data. While Farglitazar's clinical development for type 2 diabetes and other conditions was discontinued, it remains a valuable tool in research settings for elucidating the molecular pathways governing adipogenesis and insulin sensitivity.[3][4]

Introduction: Farglitazar and the PPARγ Receptor

Farglitazar is a synthetic, tyrosine-based compound that selectively binds to and activates PPARγ, a nuclear hormone receptor that functions as a ligand-activated transcription factor.[5] PPARγ is predominantly expressed in adipose tissue and plays a master regulatory role in adipocyte differentiation, lipid metabolism, and glucose homeostasis. Upon activation by a ligand such as Farglitazar, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This transcriptional activation drives the complex process of adipogenesis, leading to the development of mature fat cells and influencing systemic insulin sensitivity.

Mechanism of Action in Adipocyte Differentiation

The primary mechanism by which Farglitazar induces adipocyte differentiation is through the potent and selective activation of PPARγ. This activation initiates a cascade of gene expression that transforms undifferentiated preadipocytes into functional, insulin-responsive adipocytes.

Key Molecular Events:

-

Transcriptional Cascade Initiation: Farglitazar-activated PPARγ/RXR heterodimers upregulate the expression of key adipogenic transcription factors, including CCAAT/enhancer-binding proteins (C/EBPs), particularly C/EBPα. PPARγ and C/EBPα create a positive feedback loop, where each enhances the transcription of the other, rapidly amplifying the adipogenic signal.

-

Adipogenic Marker Gene Expression: The transcriptional program activated by Farglitazar includes a suite of genes essential for the adipocyte phenotype. These include genes for fatty acid binding protein 4 (FABP4 or aP2), lipoprotein lipase (LPL), and the fatty acid translocase CD36, which are all involved in lipid uptake and storage.

-

Regulation of Glucose Metabolism: PPARγ activation by Farglitazar influences glucose homeostasis by upregulating the expression of the insulin-responsive glucose transporter type 4 (GLUT4). Increased GLUT4 expression and its translocation to the plasma membrane enhances glucose uptake into adipocytes, a key component of the insulin-sensitizing effect of PPARγ agonists.

-

Adipokine Secretion: The differentiation process culminates in the secretion of various adipokines. Farglitazar, through PPARγ, promotes the expression and secretion of adiponectin, an insulin-sensitizing hormone, while potentially decreasing the expression of pro-inflammatory cytokines.

Signaling Pathway Diagram

Quantitative Data on Farglitazar Activity

Quantitative analysis from in vitro assays demonstrates Farglitazar's profile as a potent PPARγ agonist. The data is often compared with other PPAR agonists to establish relative potency and efficacy.

Table 1: Comparative PPAR Agonist Activity

| Compound | Target | EC₅₀ (nM) | Max Activation (Fold Baseline) | Selectivity Profile |

|---|---|---|---|---|

| Farglitazar | PPARγ | Data not consistently available in public sources | Considered a full agonist | Predominantly PPARγ |

| Aleglitazar | PPARα | 5 | 7 | Dual α/γ |

| PPARγ | 9 | 26-29 | ||

| Rosiglitazone | PPARγ | 245 | 26-29 | Selective PPARγ |

| Pioglitazone | PPARγ | 1160 | 26-29 | Selective PPARγ |

| Muraglitazar | PPARα | 5680 | 11 | Dual α/γ |

| PPARγ | 243 | - | ||

| Tesaglitazar | PPARα | 4780 | 12 | Dual α/γ |

| | PPARγ | 3420 | - | |

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. Lower values indicate higher potency. Data sourced from comparative molecular profiling studies.

Experimental Protocols for Studying Adipocyte Differentiation

Investigating the effect of Farglitazar on adipogenesis typically involves in vitro culture of preadipocyte cell lines, such as murine 3T3-L1 cells or human Adipose Stromal Cells (ASCs).

General Experimental Workflow

The overall process involves culturing preadipocytes to confluence, inducing differentiation with a hormonal cocktail that includes Farglitazar, maintaining the cells in culture for several days to allow maturation, and finally, assessing the degree of differentiation.

Detailed Methodology: 3T3-L1 Adipocyte Differentiation

This protocol outlines a standard method for inducing differentiation in the 3T3-L1 preadipocyte cell line.

Materials:

-

3T3-L1 preadipocytes

-

Growth Medium: DMEM with 10% Bovine Calf Serum (BCS)

-

Induction Medium (DMI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

-

Maintenance Medium: DMEM with 10% FBS and 10 µg/mL Insulin.

-

Farglitazar stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Oil Red O Staining Kit

-

Reagents for RNA extraction and qRT-PCR

-

Reagents for protein extraction and Western Blotting

Procedure:

-

Cell Seeding and Growth:

-

Culture 3T3-L1 cells in Growth Medium at 37°C and 5% CO₂.

-

Seed cells in multi-well plates at a density that allows them to reach 100% confluence.

-

Continue to culture for 2 days post-confluence to ensure growth arrest.

-

-

Differentiation Induction (Day 0):

-

Aspirate the Growth Medium.

-

Add Induction Medium (DMI) containing the desired concentration of Farglitazar (e.g., 1 nM - 1 µM). Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).

-

-

Differentiation Maintenance (Day 2 onwards):

-

After 48 hours, gently remove the Induction Medium.

-

Add Maintenance Medium containing Farglitazar at the same concentration as in Step 2.

-

Replenish the Maintenance Medium every 2 days until cells are ready for analysis (typically between Day 8 and Day 12).

-

Assessment of Adipocyte Differentiation

A. Oil Red O Staining (Lipid Accumulation) This method stains neutral triglycerides and lipids, allowing for visualization and quantification of lipid droplet formation, a hallmark of mature adipocytes.

-

Protocol:

-

Wash differentiated cells twice with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Allow the wells to dry completely.

-

Add Oil Red O working solution and incubate for 15 minutes at room temperature.

-

Wash the wells extensively with water to remove unbound dye.

-

For quantification, elute the stain by adding 100% isopropanol to each well and incubating on a shaker for 15 minutes.

-

Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm using a spectrophotometer.

-

B. Quantitative Real-Time PCR (qRT-PCR) (Gene Expression) qRT-PCR is used to measure the relative expression levels of key adipogenic marker genes.

-

Protocol:

-

Harvest cells at desired time points (e.g., Day 0, 4, 8).

-

Isolate total RNA using a suitable kit (e.g., TRIzol or column-based methods).

-

Synthesize cDNA from the RNA template.

-

Perform qRT-PCR using primers specific for target genes. Normalize expression to a stable housekeeping gene (e.g., Actb, Gapdh).

-

Table 2: Target Genes for qRT-PCR Analysis of Adipogenesis

| Gene Symbol | Gene Name | Function |

|---|---|---|

| Pparg | Peroxisome proliferator-activated receptor gamma | Master regulator of adipogenesis |

| Cebpa | CCAAT/enhancer-binding protein alpha | Key adipogenic transcription factor |

| Fabp4 (aP2) | Fatty acid binding protein 4 | Intracellular lipid transport |

| Lpl | Lipoprotein lipase | Triglyceride hydrolysis and fatty acid uptake |

| Slc2a4 (GLUT4) | Solute carrier family 2 member 4 | Insulin-regulated glucose transporter |

| Adipoq | Adiponectin | Insulin-sensitizing adipokine |

C. Western Blotting (Protein Expression) Western blotting can be used to confirm that changes in gene expression translate to changes in protein levels, particularly for key signaling molecules.

-

Protocol:

-

Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., PPARγ, p-Akt, Akt, GLUT4).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Conclusion

Farglitazar is a potent and selective PPARγ agonist that serves as a powerful tool for inducing and studying adipocyte differentiation in vitro. Its mechanism of action is centered on the activation of the PPARγ/RXR heterodimer and the subsequent transcriptional regulation of a network of genes controlling lipid metabolism, glucose homeostasis, and the adipocyte phenotype. Although its clinical development was halted, the detailed protocols and quantitative frameworks presented here underscore Farglitazar's continued relevance for researchers in metabolism, endocrinology, and drug discovery who seek to understand the fundamental biology of adipose tissue.

References

- 1. KEGG DRUG: Farglitazar [genome.jp]

- 2. researchgate.net [researchgate.net]

- 3. Farglitazar - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Current Clinical Trial Status and Future Prospects of PPAR-Targeted Drugs for Treating Nonalcoholic Fatty Liver Disease | MDPI [mdpi.com]

- 5. Farglitazar lacks antifibrotic activity in patients with chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Farglitazar: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farglitazar (also known as GI262570) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1] These application notes provide detailed protocols for the preparation of Farglitazar solutions for both in vitro and in vivo laboratory research. The information presented herein is intended to facilitate the accurate and reproducible use of Farglitazar in studies investigating metabolic diseases, inflammation, and other PPARγ-mediated biological processes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Farglitazar is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.

| Property | Value |

| Molecular Formula | C₃₄H₃₀N₂O₅ |

| Molecular Weight | 546.61 g/mol |

| Appearance | White to yellow solid |

| Primary Mechanism of Action | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist |

Data Presentation: Effective Concentrations of Farglitazar

The following table summarizes the effective concentrations of Farglitazar reported in various experimental models. These values can serve as a starting point for dose-response studies.

| Experimental System | Assay | Concentration/Dose | Observed Effect | Reference |

| CV-1 Cells | PPARγ Activation (Reporter Assay) | EC₅₀: 0.34 nM | Maximal reporter activity | [1] |

| HEK293 Cells | PPARα Activation (Reporter Assay) | EC₅₀: 0.321 µM | Agonist activity | N/A |

| CV-1 Cells | PPARα Activation (Reporter Assay) | EC₅₀: 450 nM | Maximal reporter activity | [1] |

| Human Clinical Trial | Chronic Hepatitis C | 0.5 mg and 1.0 mg daily | Investigated for antifibrotic effects | [2] |

| Healthy Human Subjects | Pharmacokinetic Study | 10 mg daily | Evaluation of drug interaction | [3] |

Experimental Protocols

Preparation of Farglitazar Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of Farglitazar in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media.

Materials:

-

Farglitazar powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial or a clear vial wrapped in foil

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile, polypropylene microcentrifuge tubes for aliquots

Procedure:

-

Pre-warming: Allow the Farglitazar powder and anhydrous DMSO to come to room temperature.

-

Weighing: Accurately weigh the desired amount of Farglitazar powder in a sterile microcentrifuge tube.

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock solution, add 10 µL of DMSO per 1 mg of Farglitazar).

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If necessary, use an ultrasonic bath for short intervals to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter remains.

-

-

Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Note: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility of Farglitazar. Use freshly opened or properly stored anhydrous DMSO.

Preparation of Farglitazar Working Solution for In Vivo Use

This protocol details the preparation of a Farglitazar formulation suitable for administration in animal models. This method uses a co-solvent system to enhance solubility and stability.

Materials:

-

Farglitazar stock solution in DMSO (e.g., 50 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes or vials

Procedure:

This protocol is for the preparation of a 1 mL working solution with a final Farglitazar concentration of 5 mg/mL. Volumes can be scaled as needed.

-

Initial Dilution: In a sterile conical tube, add 100 µL of a 50 mg/mL Farglitazar stock solution in DMSO.

-

Addition of Co-solvent 1: Add 400 µL of PEG300 to the tube. Mix thoroughly by vortexing until the solution is homogeneous.

-

Addition of Surfactant: Add 50 µL of Tween-80 to the solution and mix again by vortexing.

-

Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix the final solution gently but thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Administration: It is recommended to prepare this working solution fresh on the day of use. If any precipitation is observed, gentle warming and/or sonication may be used to redissolve the compound.

Mandatory Visualizations

Farglitazar Experimental Workflow

The following diagram illustrates the general workflow for preparing Farglitazar solutions for laboratory use.

Farglitazar Mechanism of Action: PPARγ Signaling Pathway

This diagram illustrates the signaling pathway activated by Farglitazar.

References

Farglitazar: Application Notes for Gene Expression Analysis in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farglitazar is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1] In hepatocytes, the activation of PPARγ by ligands such as Farglitazar modulates the transcription of a host of genes, influencing pathways related to lipogenesis, fatty acid metabolism, and inflammation.[2][3] These application notes provide a comprehensive guide for utilizing Farglitazar to study gene expression in hepatocytes, offering detailed protocols and expected outcomes for researchers in drug development and metabolic disease. Although Farglitazar's clinical development was discontinued, it remains a valuable tool for in vitro and preclinical research to understand the role of PPARγ in liver function and pathology.

Mechanism of Action in Hepatocytes

Farglitazar, as a PPARγ agonist, exerts its effects by binding to and activating PPARγ. This receptor is expressed in hepatocytes, albeit at lower levels than in adipose tissue.[2] Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[2]

Key hepatic processes influenced by Farglitazar through PPARγ activation include:

-

Lipid Metabolism: PPARγ activation in hepatocytes is known to upregulate genes involved in fatty acid uptake and storage. This includes genes like CD36, which facilitates fatty acid transport across the cell membrane, and Fat-specific protein 27 (FSP27), which is involved in the formation of lipid droplets.

-

Glucose Homeostasis: PPARγ plays a role in regulating glucose metabolism in the liver.

-

Anti-inflammatory Effects: PPARγ activation can antagonize the activity of pro-inflammatory transcription factors such as NF-κB, leading to a downregulation of inflammatory gene expression in hepatocytes.

The signaling cascade initiated by Farglitazar is depicted in the following diagram:

Caption: Farglitazar signaling pathway in hepatocytes.

Data Presentation: Expected Gene Expression Changes

Table 1: Upregulated Genes in Human Hepatocytes by PPARγ Agonists

| Gene Symbol | Gene Name | Function | Fold Change (Range) |

| CD36 | CD36 Molecule (Thrombospondin Receptor) | Fatty acid translocase | 2.5 - 5.0 |

| FABP4 | Fatty Acid Binding Protein 4 | Intracellular fatty acid transport | 3.0 - 6.0 |

| LPIN1 | Lipin 1 | Phosphatidate phosphatase, triglyceride synthesis | 1.5 - 2.5 |

| FSP27 (CIDEC) | Cell Death Inducing DFFA Like Effector C | Lipid droplet formation | 2.0 - 4.0 |

| ANGPTL4 | Angiopoietin Like 4 | Lipid metabolism, glucose homeostasis | 4.0 - 8.0 |

Table 2: Downregulated Genes in Human Hepatocytes by PPARγ Agonists

| Gene Symbol | Gene Name | Function | Fold Change (Range) |

| SAA1 | Serum Amyloid A1 | Inflammatory response | -2.0 to -4.0 |

| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | -1.5 to -3.0 |

| CXCL8 (IL8) | C-X-C Motif Chemokine Ligand 8 | Pro-inflammatory chemokine | -1.5 to -2.5 |

Note: The fold changes are approximate ranges compiled from studies using different selective PPARγ agonists and may vary depending on the experimental conditions, such as cell type (primary hepatocytes vs. cell lines), agonist concentration, and treatment duration.

Experimental Protocols

The following protocols provide a framework for conducting gene expression analysis in primary human hepatocytes treated with Farglitazar.

Experimental Workflow Overview

Caption: Workflow for hepatocyte gene expression analysis.

Protocol 1: Culture of Primary Human Hepatocytes

-

Thawing of Cryopreserved Hepatocytes:

-

Rapidly thaw cryopreserved primary human hepatocytes in a 37°C water bath.

-

Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte culture medium.

-

Centrifuge at 50-100 x g for 5-10 minutes at room temperature to pellet the cells.

-

Gently aspirate the supernatant and resuspend the cell pellet in fresh culture medium.

-

-

Cell Seeding:

-

Plate the hepatocytes on collagen-coated culture plates at a density of 0.5-1.0 x 10^6 cells/mL.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Allow the cells to attach for 4-6 hours before changing the medium to remove unattached and non-viable cells.

-

Protocol 2: Farglitazar Treatment

-

Preparation of Farglitazar Stock Solution:

-

Dissolve Farglitazar in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C.

-

-

Treatment of Hepatocytes:

-

After the initial attachment period and medium change, allow the hepatocytes to stabilize for 24-48 hours.

-

Prepare working solutions of Farglitazar by diluting the stock solution in hepatocyte culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest Farglitazar concentration).

-

Remove the old medium from the cells and add the medium containing Farglitazar or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Protocol 3: Total RNA Extraction

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add a suitable lysis buffer (e.g., TRIzol reagent or buffer from a column-based kit) to the culture plate and incubate for 5 minutes at room temperature to lyse the cells.

-

-

RNA Isolation:

-

Follow the manufacturer's protocol for the chosen RNA extraction kit (e.g., phenol-chloroform extraction for TRIzol or column-based purification).

-

Elute the purified RNA in RNase-free water.

-

-

DNase Treatment:

-

To remove any contaminating genomic DNA, treat the RNA samples with DNase I according to the manufacturer's instructions.

-

Protocol 4: RNA Quality and Quantity Assessment

-

Quantification:

-

Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

-

-

Purity Assessment:

-

Assess RNA purity by calculating the A260/A280 and A260/A230 ratios. Pure RNA should have an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.

-

-

Integrity Assessment:

-

Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 8 is recommended for downstream applications like microarray and RNA-Seq.

-

Protocol 5: Gene Expression Analysis by Quantitative PCR (qPCR)

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Conclusion

Farglitazar serves as a specific and potent tool for investigating the role of PPARγ in hepatic gene regulation. The protocols and data presented in these application notes provide a robust framework for researchers to design and execute experiments aimed at elucidating the molecular mechanisms underlying the effects of PPARγ activation in hepatocytes. Such studies are crucial for advancing our understanding of metabolic diseases and for the development of novel therapeutic strategies.

References

- 1. Farglitazar - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatic lipid homeostasis by peroxisome proliferator-activated receptor gamma 2 - PMC [pmc.ncbi.nlm.nih.gov]

Farglitazar: Application and Protocols for 3T3-L1 Adipocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farglitazar is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist belonging to the thiazolidinedione (TZD) class of compounds. PPARγ is a nuclear receptor that functions as a master regulator of adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes. Activation of PPARγ by agonists like Farglitazar initiates a transcriptional cascade leading to the expression of genes involved in lipid metabolism, glucose uptake, and insulin sensitivity. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model to study adipocyte differentiation. This document provides detailed protocols and application notes for utilizing Farglitazar to induce and study the differentiation of 3T3-L1 preadipocytes.

Mechanism of Action: Farglitazar in Adipogenesis

Farglitazar, like other TZDs, binds to and activates PPARγ. This activation leads to the heterodimerization of PPARγ with the retinoid X receptor (RXR). The PPARγ-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes crucial for the adipogenic program.

Key target genes upregulated by Farglitazar-activated PPARγ include:

-

CCAAT/enhancer-binding protein alpha (C/EBPα): Works in concert with PPARγ to drive terminal differentiation.

-

Fatty acid-binding protein 4 (FABP4): Involved in the uptake and transport of fatty acids.

-

Glucose transporter type 4 (GLUT4): Facilitates insulin-stimulated glucose uptake.

-

Lipoprotein lipase (LPL): Hydrolyzes triglycerides in lipoproteins.

-

Adiponectin: An adipokine with insulin-sensitizing and anti-inflammatory properties.

The culmination of these gene expression changes results in the characteristic adipocyte phenotype, including the accumulation of intracellular lipid droplets, increased insulin sensitivity, and the secretion of adipokines.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on studies of potent PPARγ agonists in 3T3-L1 cells. While specific data for Farglitazar is limited in publicly available literature, its high potency suggests that similar or more pronounced effects can be anticipated.

Table 1: Expected Gene Expression Changes in 3T3-L1 Cells Following Farglitazar Treatment

| Gene | Fold Change (vs. Differentiated Control) | Method of Analysis |

| Pparg | 2-4 fold increase | RT-qPCR |

| Cebpa | 2-5 fold increase | RT-qPCR |

| Fabp4 (aP2) | 5-15 fold increase | RT-qPCR |

| Slc2a4 (GLUT4) | 3-8 fold increase | RT-qPCR |

| Adipoq (Adiponectin) | 4-10 fold increase | RT-qPCR |

| Lpl | 3-7 fold increase | RT-qPCR |

Table 2: Expected Lipid Accumulation in 3T3-L1 Cells Following Farglitazar Treatment

| Treatment Group | Fold Change in Lipid Accumulation (vs. Undifferentiated Control) | Method of Analysis |

| Standard Differentiation Cocktail (DMI) | 8-15 fold | Oil Red O Staining Quantification |

| DMI + Farglitazar (1-100 nM) | 15-30 fold | Oil Red O Staining Quantification |

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Maintenance

-

Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum (BCS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells before they reach 70-80% confluency to maintain their preadipocyte phenotype. Do not allow the cells to become fully confluent during routine passaging.

Protocol 2: Farglitazar-Induced Adipocyte Differentiation of 3T3-L1 Cells

This protocol is adapted from standard 3T3-L1 differentiation protocols with the inclusion of Farglitazar to enhance differentiation efficiency.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Farglitazar stock solution (in DMSO)

-

Differentiation Medium II (Insulin Medium): DMEM with 10% FBS and 10 µg/mL insulin.

Procedure:

-

Seeding: Seed 3T3-L1 preadipocytes into the desired culture plates (e.g., 6-well or 24-well plates) and grow to confluence in DMEM with 10% BCS.

-

Post-Confluency Arrest: Two days after reaching confluence (Day 0), replace the medium with fresh DMEM containing 10% FBS. This step is crucial for growth arrest.

-

Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium I (DMI). For the Farglitazar-treated group, add Farglitazar to the DMI at a final concentration of 1-100 nM. A dose-response experiment is recommended to determine the optimal concentration. Include a vehicle control (DMSO) for the non-Farglitazar group.

-

Induction (Day 2): After two days of incubation, remove the DMI medium and replace it with Differentiation Medium II (Insulin Medium), with or without Farglitazar.

-

Maintenance (Day 4 onwards): After another two days, replace the medium with DMEM containing 10% FBS. Replenish the medium every two days.

-

Maturation: Mature adipocytes, characterized by the presence of visible lipid droplets, are typically observed between days 8 and 12.

Protocol 3: Quantification of Lipid Accumulation by Oil Red O Staining

Materials:

-

Phosphate-buffered saline (PBS)

-

10% Formalin

-

Oil Red O working solution (0.3% Oil Red O in 60% isopropanol)

-

Isopropanol (100%)

Procedure:

-

Washing: Gently wash the differentiated 3T3-L1 cells with PBS.

-

Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.

-

Washing: Wash the fixed cells twice with distilled water.

-

Staining: Add Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.

-

Washing: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

-

Imaging: Visualize and capture images of the stained lipid droplets using a microscope.

-

Quantification: To quantify the lipid accumulation, add 100% isopropanol to each well and incubate for 10 minutes to elute the stain. Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at 490-520 nm using a spectrophotometer.

Protocol 4: Analysis of Gene Expression by RT-qPCR

Procedure:

-

RNA Extraction: At desired time points during differentiation (e.g., Day 0, 2, 4, 8), harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., Pparg, Fabp4, Slc2a4) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathway of Farglitazar in 3T3-L1 Adipocyte Differentiation

Caption: Farglitazar activates the PPARγ-RXR pathway to induce adipogenesis.

Experimental Workflow for Farglitazar-Induced 3T3-L1 Differentiation

Caption: Workflow for inducing 3T3-L1 differentiation with Farglitazar.

Troubleshooting & Optimization

Technical Support Center: Managing Farglitazar-Induced Edema in Animal Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PPARγ agonist farglitazar and encountering drug-induced edema in their animal studies.

Frequently Asked Questions (FAQs)

Q1: What is farglitazar, and why does it cause edema?

Farglitazar (also known as GI262570) is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist belonging to the thiazolidinedione (TZD) class of drugs. Edema is a known class effect of TZDs.[1][2] The primary mechanisms responsible for farglitazar-induced edema are:

-

Increased Renal Sodium and Water Reabsorption: Farglitazar activates PPARγ receptors in the distal nephron of the kidney. This activation is thought to stimulate the epithelial sodium channel (ENaC) and the Na,K-ATPase system, leading to increased reabsorption of sodium and, consequently, water retention.[1][2]

-

Increased Vascular Permeability: Some studies on TZDs suggest they may increase vascular permeability, contributing to the movement of fluid from the bloodstream into the surrounding tissues.

Q2: What are the typical signs of farglitazar-induced edema in animal models?

Researchers should monitor for the following signs of edema/fluid retention:

-

Increased Body Weight: A gradual and significant increase in body weight is a primary indicator of fluid retention.

-

Plasma Volume Expansion: This can be indirectly measured through decreases in hematocrit, hemoglobin, and serum albumin concentrations.[3] Direct measurement of plasma volume can also be performed.

-

Visible Swelling: In some cases, subcutaneous edema may be visible, particularly in the paws or other extremities.

-

Changes in Serum Electrolytes: Small but significant increases in plasma sodium and chloride concentrations and a decrease in plasma potassium concentration have been observed with farglitazar treatment in rats.

Q3: At what dose of farglitazar can I expect to see edema in my animal studies?

The dose of farglitazar that induces edema can vary depending on the animal model and study duration. Based on published studies:

-

A dose of 20 mg/kg/day in male Sprague-Dawley rats was shown to induce plasma volume expansion.

-

A dose of 8 mg/kg, administered orally twice daily (B.I.D.) for 10 days , resulted in volume expansion in conscious rats, as indicated by decreased hematocrit, hemoglobin, and serum albumin.

Researchers should perform dose-response studies to determine the precise threshold for edema induction in their specific model.

Troubleshooting Guide

Issue: Unexpectedly severe or rapid onset of edema.

-

Possible Cause: Animal model sensitivity. Some strains or species may be more susceptible to PPARγ agonist-induced edema. For instance, dogs have been noted to be highly sensitive to some PPARγ agonists.

-

Troubleshooting Steps:

-

Review Dosing Regimen: Double-check calculations and administration protocols to ensure the correct dose is being delivered.

-

Consider a Dose Reduction: If the edema is compromising animal welfare, consider reducing the dose of farglitazar.

-

Evaluate Animal Strain: If possible, test the compound in a different rodent strain that may be less sensitive.

-

Monitor Renal Function: Assess baseline and on-treatment renal function parameters (e.g., creatinine, BUN) to rule out pre-existing renal impairment that could exacerbate fluid retention.

-

Issue: Difficulty in quantifying the extent of edema.

-

Possible Cause: Insensitive measurement techniques.

-

Troubleshooting Steps:

-

Employ Multiple Measurement Techniques: Combine body weight measurements with more direct assessments of fluid retention. Refer to the Experimental Protocols section for detailed methods.

-

Establish a Clear Baseline: Ensure accurate baseline measurements are taken for each animal before the start of treatment.

-

Increase Measurement Frequency: More frequent monitoring (e.g., daily body weight) can help in detecting the onset and progression of edema more accurately.

-

Issue: Confounding factors affecting edema measurement.

-

Possible Cause: Changes in food and water intake, or other compound-related effects.

-

Troubleshooting Steps:

-

Monitor Food and Water Consumption: Track daily food and water intake to distinguish between weight gain from fluid retention and weight gain from increased consumption.

-

Pair-Feeding Studies: Consider a pair-feeding study design where control animals are fed the same amount of food as the farglitazar-treated group to isolate the effect of the drug on body weight.

-

Data Presentation

Table 1: Effects of Farglitazar (GI262570) on Plasma Volume and Electrolytes in Sprague-Dawley Rats

| Parameter | Vehicle Control | Farglitazar (20 mg/kg/day) | Significance |

| Plasma Volume | Baseline | Expanded | - |

| Plasma Sodium | Baseline | Increased | Significant |

| Plasma Chloride | Baseline | Increased | Significant |

| Plasma Potassium | Baseline | Decreased | Significant |

Data summarized from studies by Chen et al.

Table 2: Indicators of Volume Expansion in Conscious Rats Treated with Farglitazar (GI262570)

| Parameter | Pre-treatment | Farglitazar (8 mg/kg, B.I.D. for 10 days) | Significance (vs. Pre-treatment) |

| Hematocrit | Baseline | Decreased | P < 0.05 |

| Hemoglobin | Baseline | Decreased | P < 0.05 |

| Serum Albumin | Baseline | Decreased | P < 0.05 |

Data summarized from a study by Yang et al.

Experimental Protocols

1. Measurement of Body Weight

-

Objective: To monitor changes in total body mass as an indicator of fluid retention.

-

Methodology:

-

Weigh each animal at the same time each day using a calibrated scale.

-

Record the body weight to the nearest 0.1 gram.

-

Calculate the percentage change in body weight from baseline for each animal.

-

2. Assessment of Plasma Volume Expansion (Indirect)

-

Objective: To indirectly assess changes in plasma volume by measuring hematocrit, hemoglobin, and serum albumin.

-

Methodology:

-

Collect blood samples from a consistent site (e.g., tail vein, saphenous vein) at baseline and at specified time points during the study.

-

Use appropriate anticoagulants (e.g., EDTA) for hematology measurements.

-

Analyze hematocrit and hemoglobin using an automated hematology analyzer.

-

Separate plasma by centrifugation and measure serum albumin concentration using a clinical chemistry analyzer.

-

3. Measurement of Paw Volume (Plethysmometry)

-

Objective: To quantify localized edema in the paw.

-

Methodology:

-

Use a plethysmometer, an instrument that measures volume displacement.

-

Gently immerse the animal's paw up to a predetermined anatomical mark (e.g., the lateral malleolus) into the measuring chamber of the plethysmometer.

-

Record the volume of displaced fluid.

-

Take measurements at baseline and at various time points after farglitazar administration.

-

Calculate the change in paw volume over time.

-

Visualizations

References

- 1. GI262570, a peroxisome proliferator-activated receptor {gamma} agonist, changes electrolytes and water reabsorption from the distal nephron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Effects of a PPARgamma agonist, GI262570, on renal filtration fraction and nitric oxide level in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Farglitazar Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Farglitazar, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Development of Farglitazar was discontinued after Phase III clinical trials for type 2 diabetes due to adverse effects, primarily edema.[1][2] This guide addresses potential challenges researchers may encounter in preclinical and long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Farglitazar?

A1: Farglitazar is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism.[3][4] Upon activation by a ligand like Farglitazar, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in insulin sensitization, adipocyte differentiation, and lipid metabolism.

Q2: Why were long-term clinical studies of Farglitazar and other glitazars challenging?

A2: Long-term studies of Farglitazar and the broader class of thiazolidinediones (TZDs) have been hampered by significant adverse effects. The primary reason for the discontinuation of Farglitazar's development was the observation of edema (fluid retention) in phase-III clinical trials. Other TZDs have been associated with a range of undesirable side effects, including weight gain, bone loss and increased fracture risk (particularly in women), congestive heart failure, and a possible increased risk of myocardial infarction and bladder cancer. These safety concerns have limited the clinical use of this drug class.

Q3: What are the key downstream target genes of PPARγ activation by Farglitazar?

A3: Activation of PPARγ by Farglitazar regulates the expression of numerous genes critical to metabolic processes. Key target genes include those involved in:

-

Lipid Metabolism and Storage: Lipoprotein lipase (LPL), CD36, and Fatty acid binding protein 4 (FABP4).

-

Glucose Metabolism: Glucose transporter type 4 (GLUT4) and Phosphoenolpyruvate carboxykinase (PEPCK).

-

Adipocyte Differentiation: Adiponectin (ADIPOQ) and Uncoupling protein 1 (UCP-1).

-

Inflammation: PPARγ activation can also transrepress pro-inflammatory signaling pathways like NF-κB and AP-1.

Q4: Besides PPARγ, are there other potential off-target effects to consider?

A4: While Farglitazar is a selective PPARγ agonist, some PPARγ ligands can also interact with other receptors. For instance, some thiazolidinediones have been shown to bind to and activate G protein-coupled receptor 40 (GPR40), which can modulate PPARγ signaling. Depending on the downstream signaling cascade activated (e.g., p38 MAPK vs. ERK1/2), this interaction can either enhance or inhibit PPARγ's transcriptional activity. Researchers should consider validating key findings through PPARγ-knockdown or antagonist models to confirm on-target effects.

Troubleshooting Guide

Issue 1: Unexpected fluid retention or edema observed in animal models.

This was the primary dose-limiting toxicity seen in clinical trials. Investigating this phenomenon in a preclinical setting is critical.

Possible Causes & Troubleshooting Steps:

-

Mechanism-based effect: PPARγ agonists are known to cause diuretic-resistant fluid retention. The exact mechanisms are not fully understood but are thought to involve changes in renal function.

-

Cardiovascular Effects: Glitazars as a class have been associated with adverse cardiovascular events, including congestive heart failure, which can manifest as edema.

Suggested Experimental Workflow:

-

Quantify Fluid Status: Implement methods to accurately measure changes in fluid balance.

-

Assess Renal Function: Monitor key indicators of kidney function.

-

Evaluate Cardiac Function: Perform echocardiography to assess structural and functional cardiac parameters.

-

Biomarker Analysis: Measure plasma levels of markers associated with fluid balance and cardiac stress.

// Nodes start [label="Observation:\nEdema/Fluid Retention\nin Animal Model", fillcolor="#FBBC05", fontcolor="#202124"]; quantify [label="1. Quantify Fluid Status\n- Body Weight Monitoring\n- Bioelectrical Impedance Analysis (BIA)\n- Urine Output Measurement", fillcolor="#F1F3F4", fontcolor="#202124"]; renal [label="2. Assess Renal Function\n- Serum Creatinine/BUN\n- Urine Electrolytes\n- Histopathology of Kidney", fillcolor="#F1F3F4", fontcolor="#202124"]; cardiac [label="3. Evaluate Cardiac Function\n- Echocardiography (LVEF, E/E')\n- Blood Pressure Monitoring\n- Histopathology of Heart", fillcolor="#F1F3F4", fontcolor="#202124"]; biomarkers [label="4. Measure Biomarkers\n- B-type Natriuretic Peptide (BNP)\n- Plasma Osmolality\n- Hematocrit (for plasma volume)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis:\nCorrelate fluid status with\nrenal and cardiac findings", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conclusion [label="Conclusion:\nDetermine if edema is primarily\nrenal, cardiac, or multifactorial", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> quantify; start -> renal; start -> cardiac; start -> biomarkers; {quantify, renal, cardiac, biomarkers} -> analysis [style=dashed]; analysis -> conclusion; } caption { label = "Workflow for Investigating Edema in Animal Models."; fontname = "Arial"; fontsize = 10; }

Caption: Workflow for Investigating Edema in Animal Models.

Issue 2: Lack of therapeutic efficacy in a specific disease model (e.g., fibrosis).

Farglitazar was evaluated in a Phase II trial for hepatic fibrosis but failed to show significant antifibrotic activity.

Possible Causes & Troubleshooting Steps:

-

Insufficient Target Engagement: The delivered dose may not be sufficient to achieve the necessary level of PPARγ activation in the target tissue.

-

Disease Model Specifics: The chosen animal model may not fully recapitulate the human disease pathology where PPARγ activation would be beneficial.

-

Complex Pathology: The disease may involve pathways that are not significantly modulated by PPARγ, or compensatory mechanisms may override the therapeutic effect.

Suggested Experimental Workflow:

-

Confirm Target Engagement: Verify that Farglitazar is activating PPARγ in the tissue of interest. This can be done by measuring the expression of known PPARγ target genes.

-

Dose-Response Study: Conduct a study with a range of doses to determine if a therapeutic window exists.

-

Re-evaluate Model: Assess the relevance of the animal model. Does PPARγ expression change during disease progression in this model? Is the pathology dependent on PPARγ-regulated pathways?

-

Combination Therapy: Consider if Farglitazar could be effective in combination with another agent that targets a different pathway involved in the disease.

Data and Protocols

Table 1: Adverse Events Associated with Long-Term Thiazolidinedione (TZD) Use

This table summarizes key adverse events reported in meta-analyses of long-term studies of the TZD class, to which Farglitazar belongs.

| Adverse Event | Population | Risk Metric | Result (TZD vs. Control) | Confidence Interval (95% CI) | Reference |

| Fractures | Women | Odds Ratio (OR) | 2.23 | 1.65 - 3.01 | |

| Fractures | Men | Odds Ratio (OR) | 1.00 | 0.73 - 1.39 | |

| Pneumonia / LRTI | General | Relative Risk (RR) | 1.40 | 1.08 - 1.82 | |

| Serious Pneumonia / LRTI | General | Relative Risk (RR) | 1.39 | 1.05 - 1.83 | |

| CHF, MI, Stroke, TIA, Death ** | General | Relative Risk (RR) | 2.62 | 1.36 - 5.05 |

*LRTI: Lower Respiratory Tract Infection. Data from a meta-analysis of studies lasting ≥1 year. **Data specific to Muraglitazar, another dual PPAR agonist, compared to placebo or pioglitazone. CHF: Congestive Heart Failure; MI: Myocardial Infarction; TIA: Transient Ischemic Attack.

Protocol: General Method for Assessing Fluid Retention in Rodent Models

This protocol provides a general framework for assessing fluid status. It should be adapted and optimized for specific experimental needs.

Objective: To non-invasively and quantitatively assess fluid retention in a rodent model following Farglitazar administration.

Materials:

-

Rodent scale (accurate to 0.1g)

-

Bioelectrical Impedance Analysis (BIA) device suitable for small animals

-

Metabolic cages for urine collection

-

ELISA kits for B-type Natriuretic Peptide (BNP) (optional)

Procedure:

-

Acclimatization: Acclimate animals to handling and measurement procedures for at least 3 days prior to the start of the experiment.

-

Baseline Measurements: Before the first dose, record the following for each animal:

-

Body weight.

-

BIA measurement to determine total body water, intracellular, and extracellular fluid volumes. Follow the manufacturer's instructions for probe placement.

-

Place animals in metabolic cages for 24 hours to measure baseline urine output and water intake.

-

-

Drug Administration: Administer Farglitazar or vehicle control according to the study design (e.g., daily oral gavage).

-

Daily Monitoring: Record body weight daily at the same time each day.

-

Weekly Detailed Assessment: Once per week, repeat the baseline measurement procedures:

-

Record body weight.

-

Perform BIA measurements.

-

Conduct a 24-hour metabolic cage assessment for urine output and water intake.

-

-

Terminal Blood Collection (Optional): At the end of the study, collect blood to measure plasma BNP levels via ELISA, which can be an indicator of fluid overload and cardiac stress. Also, measure hematocrit, as a decrease can indicate plasma volume expansion.

-

Data Analysis: Compare the changes from baseline in all measured parameters (body weight, BIA values, urine output) between the Farglitazar-treated groups and the vehicle control group.

Signaling Pathway Visualization

PPARγ Signaling Pathway

Farglitazar, as a PPARγ agonist, binds to the PPARγ nuclear receptor. This leads to the formation of a heterodimer with RXR, which then binds to PPREs on DNA to regulate the transcription of genes involved in metabolism and inflammation.

// Edges Farglitazar -> PPARg [label="Binds & Activates"]; PPARg -> Complex; RXR -> Complex; Complex -> PPRE [label="Binds to"]; PPRE -> Transcription [label="Initiates"];

// Invisible edges for layout {rank=same; PPARg; RXR;} } caption { label = "Simplified PPARγ signaling pathway activated by Farglitazar."; fontname = "Arial"; fontsize = 10; }

Caption: Simplified PPARγ signaling pathway activated by Farglitazar.

References

- 1. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farglitazar - Wikipedia [en.wikipedia.org]

- 3. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

Validation & Comparative

Farglitazar in Focus: A Comparative Analysis of Glitazars in Metabolic Models

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Farglitazar and other glitazars, a class of drugs targeting the peroxisome proliferator-activated receptor gamma (PPARγ). Due to the discontinuation of Farglitazar's development, direct comparative clinical data is limited. This guide, therefore, synthesizes available preclinical and clinical data for Farglitazar alongside a comprehensive analysis of more extensively studied glitazars like Rosiglitazone and Pioglitazone to provide a valuable reference for metabolic research.

Mechanism of Action: The Central Role of PPARγ

Glitazars, also known as thiazolidinediones (TZDs), exert their therapeutic effects primarily by acting as agonists for PPARγ, a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[1] Farglitazar, like other members of this class, binds to and activates PPARγ.[1] This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3][4]

The primary tissues where PPARγ is highly expressed and mediates its effects are adipose tissue, colon, and macrophages. In adipose tissue, PPARγ activation promotes the differentiation of pre-adipocytes into mature fat cells, which are more efficient at storing fatty acids. This leads to a decrease in circulating free fatty acids, which in turn improves insulin sensitivity in muscle and liver. Additionally, PPARγ activation upregulates the expression of genes involved in glucose uptake, such as GLUT4.

Some glitazars, often referred to as "dual-acting" or "pan-agonists," also exhibit affinity for PPARα, another member of the PPAR family that is primarily involved in fatty acid oxidation. While Farglitazar is primarily classified as a PPARγ agonist, other developmental glitazars like Saroglitazar have shown dual PPARα/γ activity.

Comparative Efficacy and Safety in Metabolic Models

Direct head-to-head clinical trial data for Farglitazar against other glitazars is unavailable due to its discontinuation. However, by examining the extensive data from comparative studies of Rosiglitazone and Pioglitazone, we can establish a baseline for the expected performance of a potent PPARγ agonist.

Glycemic Control

Both Rosiglitazone and Pioglitazone have demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes. Meta-analyses have shown comparable reductions in hemoglobin A1c (HbA1c) levels for both drugs.

| Parameter | Rosiglitazone | Pioglitazone | Farglitazar (Anticipated) |

| Change in HbA1c | Significant reduction | Significant reduction | Significant reduction |

| Mechanism | PPARγ agonist | PPARγ agonist | PPARγ agonist |

Table 1. Comparison of Glycemic Control Effects.

Lipid Profile

While both Rosiglitazone and Pioglitazone are primarily PPARγ agonists, they exhibit different effects on lipid profiles. Pioglitazone has been shown to have a more favorable impact on lipids, including a reduction in triglycerides and a greater increase in high-density lipoprotein (HDL) cholesterol compared to Rosiglitazone. Rosiglitazone, on the other hand, has been associated with an increase in low-density lipoprotein (LDL) cholesterol. The differential effects on lipid metabolism may be attributed to varying affinities for other PPAR subtypes or off-target effects.